1-Methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-Methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride is an organic compound with the molecular formula C10H11N3O·HCl It is a white crystalline solid that is soluble in water and various organic solvents
Scientific Research Applications
1-Methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .
Mechanism of Action
Target of Action
1-Methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the potent antileishmanial activity of a similar compound . The compound fits well into the active site of the target protein, leading to inhibition of the protein’s function .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. In vitro studies have shown that it has superior antipromastigote activity, being significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . Furthermore, it has shown good inhibition effects against Plasmodium berghei .
Preparation Methods
The synthesis of 1-Methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 1-methyl-3-phenoxy-1H-pyrazol-4-amine with hydrochloric acid. The synthetic route can be summarized as follows:
Starting Materials: 1-methyl-3-phenoxy-1H-pyrazol-4-amine and hydrochloric acid.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at room temperature.
Procedure: The starting materials are mixed and stirred until the reaction is complete, resulting in the formation of this compound as a precipitate.
Purification: The product is filtered, washed with cold solvent, and dried under vacuum to obtain the pure compound
Chemical Reactions Analysis
1-Methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives
Comparison with Similar Compounds
1-Methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-4-amine: A related compound with similar structural features but different functional groups.
3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride: Another pyrazole derivative with a methoxy group instead of a phenoxy group.
4-Amino-1-methylpyrazole: A simpler pyrazole compound with an amino group at the 4-position .
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-methyl-3-phenoxypyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-13-7-9(11)10(12-13)14-8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOLAVSZESDTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431964-25-8 | |
Record name | 1H-Pyrazol-4-amine, 1-methyl-3-phenoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431964-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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